molecular formula C52H88N10O15 B568995 Caspofungin Acetate-d4 CAS No. 1131958-73-0

Caspofungin Acetate-d4

Cat. No. B568995
CAS RN: 1131958-73-0
M. Wt: 1097.355
InChI Key: JYIKNQVWKBUSNH-XXPLCQOFSA-N
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Description

Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .


Synthesis Analysis

Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .


Molecular Structure Analysis

The molecular formula of this compound is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .


Chemical Reactions Analysis

Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 1217.44 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Aspergillus fumigatus Mutants with Reduced Susceptibility to Caspofungin : Caspofungin Acetate is effective against Aspergillus fumigatus, a common cause of invasive aspergillosis. Mutants of this fungus with reduced susceptibility to Caspofungin have been studied to understand potential resistance mechanisms (Gardiner et al., 2005).

  • Quantitative PCR Assay in Murine Model of Disseminated Aspergillosis : Caspofungin Acetate's efficacy in treating Aspergillus fumigatus infections has been demonstrated using a quantitative PCR-based assay in a murine model. The study highlights the drug's potential in reducing fungal burden in disseminated aspergillosis (Bowman et al., 2001).

  • Antifungal Activity of Caspofungin Against Aspergillus fumigatus In Vitro : Caspofungin Acetate has been shown to kill growing cells of Aspergillus fumigatus in vitro, indicating its potent antifungal properties (Bowman et al., 2002).

  • Safety and Tolerability in Fungal Infections Treatment : The safety profile of Caspofungin Acetate in treating fungal infections has been reviewed, highlighting its importance for patients intolerant to conventional therapy (Sable et al., 2002).

  • Development of Caspofungin (CANCIDAS®) : The discovery and development of Caspofungin Acetate as an antifungal drug, its background, challenges, and the process leading to its clinical approval, have been documented, emphasizing its significant role in antifungal therapy (Balkovec et al., 2014).

  • Caspofungin in Oropharyngeal and Esophageal Candidiases Treatment : A study on the efficacy of Caspofungin Acetate in treating oropharyngeal and esophageal candidiases, especially in HIV-infected patients, showed its effectiveness and tolerability as a therapeutic option (Arathoon et al., 2002).

  • Retinal Toxicity of Intravitreal Caspofungin in Mice : The safety profile of Caspofungin Acetate for the treatment of fungal endophthalmitis has been evaluated through a study on its retinal toxicity after intravitreal injection in mice (Mojumder et al., 2010).

  • Efficacy Against Disseminated Aspergillosis and Candidiasis in Immunosuppressed Mice : Caspofungin Acetate has been shown to be effective in treating disseminated aspergillosis and candidiasis in immunosuppressed mice, demonstrating its potential in the absence of host immune response (Abruzzo et al., 2000).

  • Synthesis from Pneumocandin B0 : The synthesis of Caspofungin Acetate from pneumocandin B0, a natural product, and its process of conversion into an effective antifungal agent have been detailed (Leonard et al., 2007).

  • Pharmacologic Properties and Clinical Usefulness : The pharmacologic properties, potential clinical usefulness, and effectiveness against various fungal species of Caspofungin Acetate have been discussed, highlighting its role in treating nosocomial fungal infections (Stone et al., 2002).

Mechanism of Action

Target of Action

Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall .

Mode of Action

This compound, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, this compound disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .

Pharmacokinetics

It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .

Safety and Hazards

Caspofungin Acetate-d4 can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

While Caspofungin has shown promise in treating invasive aspergillosis and candidiasis, further studies are required to define its exact role in the antifungal armamentarium . It is also being studied for its efficacy in treating other fungal infections .

properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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